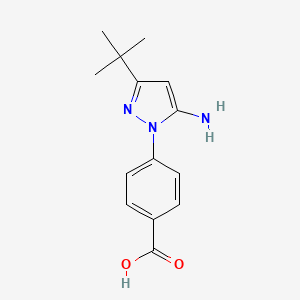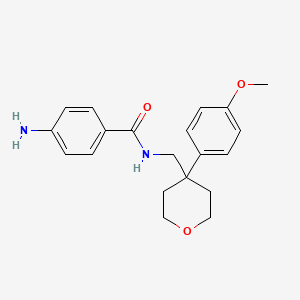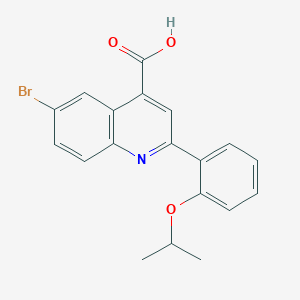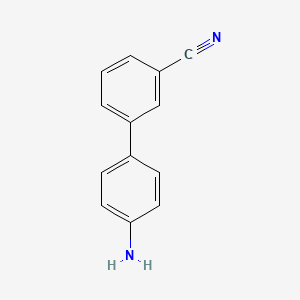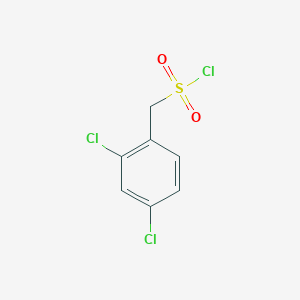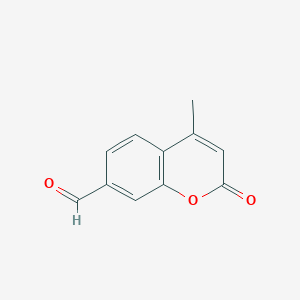
Ácido 3-formilfenoxiacético
Descripción general
Descripción
3-Formylphenoxyacetic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formylphenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Andamiaje de Ligando para Imanes de Ion Único
El compuesto se ha utilizado como andamiaje de ligando para imanes de ion único de Co (II) fácilmente disponibles . Se creó una serie de seis complejos mononucleares de Co (II) que presentaban ligandos derivados de una familia de bases de Schiff hexadentadas, originadas a partir de la condensación de ácido (2-formilfenoxi)acético con diversas diamidas . Estos complejos prefieren de forma única una geometría de prisma trigonal .
Síntesis de Complejos con Forma Distintiva
El compuesto se ha utilizado en la síntesis de complejos con una forma distintiva . Los complejos se caracterizaron mediante análisis elemental, espectroscopia FT-IR y técnicas de XRD monocristalino y de polvo .
Investigación del Magnetismo
El compuesto se ha utilizado en la investigación del magnetismo . El magnetismo se investigó mediante mediciones magnéticas de CC y CA y también se complementó con espectroscopia EPR de banda X .
Desarrollo de Imanes de Molécula Única
El compuesto se ha utilizado en el desarrollo de imanes de molécula única . Los complejos preparados se comportan como imanes de molécula única inducidos por campo, caracterizados por un sustancial parámetro de división de campo cero axial negativo D y una barrera energética de inversión de espín Ueff que alcanza valores de hasta 72 K .
Funcionalización de Complejos
El compuesto se ha utilizado en la funcionalización de complejos . Estos complejos tienen un potencial prometedor para una mayor funcionalización, ofreciendo oportunidades para mejorar sus propiedades .
Intermedio de Síntesis Química Orgánica
El compuesto se utiliza como intermedio de síntesis química orgánica . Esta aplicación es común en la industria química donde el compuesto se utiliza para crear otros compuestos complejos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound is primarily used in the industry
Result of Action
Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . .
Análisis Bioquímico
Biochemical Properties
3-Formylphenoxyacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldehyde dehydrogenase and oxidoreductases, which are involved in the oxidation-reduction processes. These interactions are crucial for the compound’s role in metabolic pathways, where it can act as a substrate or inhibitor, influencing the activity of these enzymes. The nature of these interactions often involves the binding of 3-Formylphenoxyacetic acid to the active site of the enzyme, leading to either the activation or inhibition of the enzyme’s catalytic function .
Cellular Effects
3-Formylphenoxyacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 3-Formylphenoxyacetic acid can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting tumor growth and survival. Additionally, it impacts cellular metabolism by influencing the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of 3-Formylphenoxyacetic acid involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as aldehyde dehydrogenase, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formylphenoxyacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Formylphenoxyacetic acid remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 3-Formylphenoxyacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage optimization in experimental studies involving 3-Formylphenoxyacetic acid .
Metabolic Pathways
3-Formylphenoxyacetic acid is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. It interacts with enzymes such as aldehyde dehydrogenase and oxidoreductases, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential to modulate cellular energy production and metabolic homeostasis. Additionally, 3-Formylphenoxyacetic acid can affect the synthesis and degradation of key metabolites, further emphasizing its significance in metabolic regulation .
Transport and Distribution
The transport and distribution of 3-Formylphenoxyacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s ability to bind to transporters and proteins also influences its bioavailability and efficacy in experimental settings .
Subcellular Localization
3-Formylphenoxyacetic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications play a role in directing 3-Formylphenoxyacetic acid to these compartments, ensuring its proper localization and function within the cell .
Propiedades
IUPAC Name |
2-(3-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBBQMHTRDEPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345104 | |
| Record name | 3-Formylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37748-09-7 | |
| Record name | 3-Formylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(3-formylphenoxy)acetic acid used as a hapten in detecting furaltadone metabolites?
A1: Furaltadone itself is a small molecule and may not elicit a strong immune response. Therefore, it can't be effectively targeted directly by antibodies in an ELISA. To overcome this, scientists use a strategy where they attach a small molecule called a hapten to a larger carrier protein. This hapten-protein conjugate is then used to immunize animals, stimulating the production of antibodies that can recognize the specific structure of the hapten, and by extension, the target molecule.
Q2: What is the significance of using a "heterologous coating format" in the ELISA, as mentioned in the research?
A2: The "heterologous coating format" refers to using a different hapten for coating the ELISA plate than the one used in the immunizing hapten-protein conjugate. This strategy is employed to enhance the sensitivity of the ELISA [, ]. In this case, while 2-(3-formylphenoxy)acetic acid was used to generate the antibodies, a different hapten (2-oxoacetic acid derivative of AMOZ) was used to coat the ELISA plate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

